molecular formula C3H3BrN2O2S2 B8476520 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole

3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B8476520
M. Wt: 243.1 g/mol
InChI Key: YMOWVXWTQSTGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C3H3BrN2O2S2

Molecular Weight

243.1 g/mol

IUPAC Name

3-bromo-5-methylsulfonyl-1,2,4-thiadiazole

InChI

InChI=1S/C3H3BrN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3

InChI Key

YMOWVXWTQSTGRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=NS1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-methylsulfanyl-[1,2,4]thiadiazole (0.8 g, 3.8 mmol) in dichloromethane (20 mL) was added dropwise mCPBA (1.97 g, 11.4 mmol) in DCM (10 mL) at 0° C. After addition, the resulting mixture was stirred at room temperature overnight. TLC (Petroleum ether:EtOAc 10:1) indicated the reaction was completed. The reaction mixture was added excess sodium sulfite and water (50 mL) to decompose the excess mCPBA. The mixture was separated and the separated organic layer was washed with brine (50 mL×3), dried over sodium sulfate and concentrated in vacuo to give residue, which was purified by a silica gel column to yield the title compound (0.58 g, 63.2%) as a white solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63.2%

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